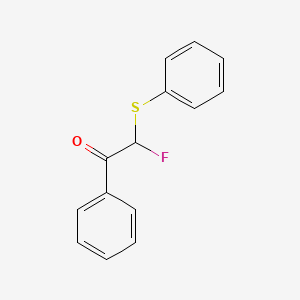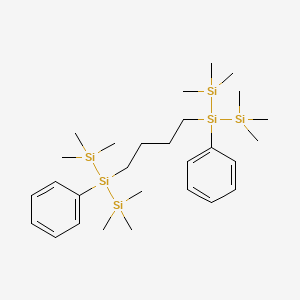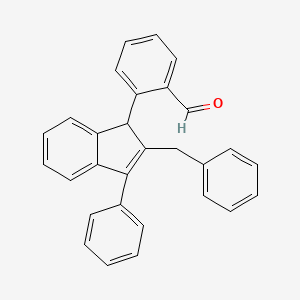
5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid is an organic compound with a complex structure, featuring both aldehyde and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid typically involves the reaction of 2-formyl-5-methylphenol with 2,2-dimethylpentanoic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: 5-(2-Carboxy-5-methylphenoxy)-2,2-dimethylpentanoic acid.
Reduction: 5-(2-Hydroxymethyl-5-methylphenoxy)-2,2-dimethylpentanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
科学的研究の応用
5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(2-Formyl-5-methoxyphenoxy)acetic acid: Similar structure with a methoxy group instead of a methyl group.
2-Formyl-5-methyl-benzoic acid: Similar structure but lacks the phenoxy and dimethylpentanoic acid moieties.
特性
| 188611-41-8 | |
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
5-(2-formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C15H20O4/c1-11-5-6-12(10-16)13(9-11)19-8-4-7-15(2,3)14(17)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,18) |
InChIキー |
OOEZTCQWOJWGMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C=O)OCCCC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)


